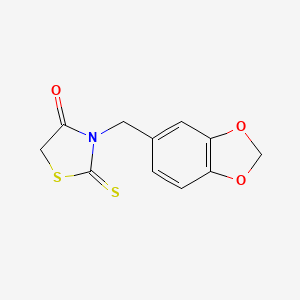![molecular formula C20H27N3O2 B2361290 (1H-吲哚-6-基)(4-甲氧基-[1,4'-联哌啶]-1'-基)甲酮 CAS No. 1706073-99-5](/img/structure/B2361290.png)
(1H-吲哚-6-基)(4-甲氧基-[1,4'-联哌啶]-1'-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-indol-6-yl)(4-methoxy-[1,4’-bipiperidin]-1’-yl)methanone is a complex organic compound that features an indole moiety and a bipiperidine structure
科学研究应用
(1H-indol-6-yl)(4-methoxy-[1,4’-bipiperidin]-1’-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving indole derivatives.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
Target of Action
Indole derivatives are known to play a significant role in cell biology and have been used for the treatment of various disorders in the human body . They show high-affinity binding to many receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biologically vital properties . For instance, some indole derivatives have been found to be effective in destroying persister cells of certain bacteria by damaging their membranes .
Biochemical Pathways
For example, they have been shown to downregulate the expression of various signal transduction pathways regulating the genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α .
Pharmacokinetics
The physiochemical properties of similar indole derivatives have predicted them as good drug-like molecules .
Result of Action
Similar indole derivatives have been found to have promising bioactivity with therapeutic potential to treat human diseases . They have shown significant activity against certain viruses and have been used to treat various types of disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indol-6-yl)(4-methoxy-[1,4’-bipiperidin]-1’-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the bipiperidine moiety through a series of coupling reactions. The final step often involves the formation of the methanone linkage under controlled conditions, such as using a suitable base and solvent system.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting high-yielding reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms can also be utilized to enhance production efficiency.
化学反应分析
Types of Reactions
(1H-indol-6-yl)(4-methoxy-[1,4’-bipiperidin]-1’-yl)methanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The methanone group can be reduced to a methanol derivative under suitable conditions.
Substitution: The bipiperidine structure allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield oxindole derivatives, while reduction of the methanone group can produce methanol derivatives.
相似化合物的比较
Similar Compounds
(1H-indol-6-yl)(4-methoxy-[1,4’-bipiperidin]-1’-yl)methanone: shares structural similarities with other indole derivatives and bipiperidine compounds.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: is another compound with a complex structure used in peptide synthesis.
Methyl 4-fluorobenzoate: is a simpler compound but shares some functional group similarities.
Uniqueness
The uniqueness of (1H-indol-6-yl)(4-methoxy-[1,4’-bipiperidin]-1’-yl)methanone lies in its combined indole and bipiperidine structures, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
IUPAC Name |
1H-indol-6-yl-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-25-18-7-12-22(13-8-18)17-5-10-23(11-6-17)20(24)16-3-2-15-4-9-21-19(15)14-16/h2-4,9,14,17-18,21H,5-8,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBMDAMSUGCPOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2361207.png)
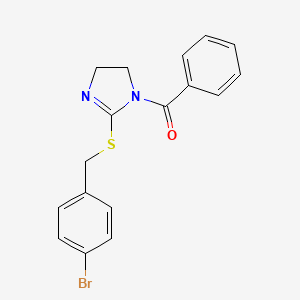


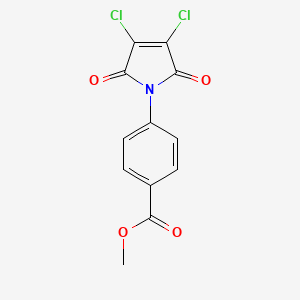
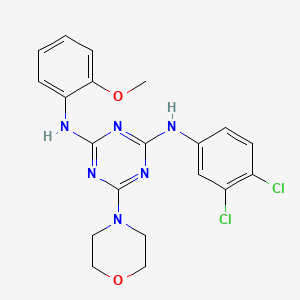
![2-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2361221.png)
![{[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B2361222.png)
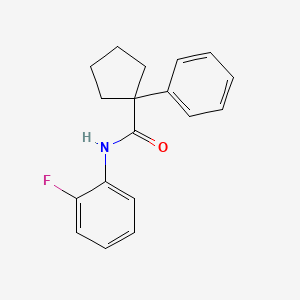
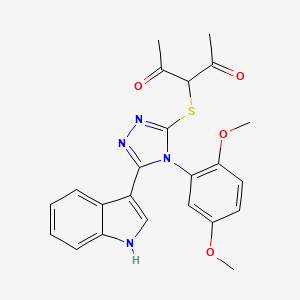

![4-{3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-oxadiazol-5-yl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2361227.png)
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2361229.png)
